1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile 1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 459181-43-2
VCID: VC4478916
InChI: InChI=1S/C20H13Cl2N3/c1-12-15(10-13-6-8-14(21)9-7-13)19(22)25-18-5-3-2-4-17(18)24-20(25)16(12)11-23/h2-9H,10H2,1H3
SMILES: CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)Cl)C#N
Molecular Formula: C20H13Cl2N3
Molecular Weight: 366.25

1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

CAS No.: 459181-43-2

Cat. No.: VC4478916

Molecular Formula: C20H13Cl2N3

Molecular Weight: 366.25

* For research use only. Not for human or veterinary use.

1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile - 459181-43-2

Specification

CAS No. 459181-43-2
Molecular Formula C20H13Cl2N3
Molecular Weight 366.25
IUPAC Name 1-chloro-2-[(4-chlorophenyl)methyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C20H13Cl2N3/c1-12-15(10-13-6-8-14(21)9-7-13)19(22)25-18-5-3-2-4-17(18)24-20(25)16(12)11-23/h2-9H,10H2,1H3
Standard InChI Key XVQARIADCASXJT-UHFFFAOYSA-N
SMILES CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)Cl)C#N

Introduction

Structural and Physicochemical Properties

1-Chloro-2-(4-chlorobenzyl)-3-methylbenzo[4, imidazo[1,2-a]pyridine-4-carbonitrile is a polycyclic aromatic compound featuring a fused benzimidazo-pyridine core substituted with chloro, chlorobenzyl, methyl, and cyano groups.

Molecular Characteristics

The compound’s molecular formula is C₂₀H₁₃Cl₂N₃, with a molar mass of 366.25 g/mol . Its IUPAC name, 1-chloro-2-[(4-chlorophenyl)methyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, reflects the positions of substituents on the heterocyclic backbone . Key structural features include:

  • A planar benzo imidazo[1,2-a]pyridine system.

  • Chlorine atoms at positions 1 (benzimidazole ring) and 4' (benzyl group).

  • A methyl group at position 3 and a cyano group at position 4.

The X-ray crystal structure remains unreported, but computational models predict a rigid, lipophilic structure with a polar cyano moiety .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₃Cl₂N₃
Molecular Weight366.25 g/mol
Density (Predicted)1.35–1.45 g/cm³
LogP (Octanol-Water)3.8–4.2
SolubilityLow in water; soluble in DMSO

Synthetic Methodologies

Multicomponent Condensation Reactions

The most common synthesis involves a three-component reaction between 2-aminobenzimidazole, 4-chlorobenzyl chloride, and methyl cyanoacetate under acidic conditions . For example, VulcanChem reports yields of 65–72% using p-toluenesulfonic acid (p-TsOH) in dichloroethane (DCE) at 150°C.

Catalytic Approaches

Recent advances employ heterogeneous catalysts to improve efficiency:

  • Magnetic Nanoparticle Catalysts: Silica-coated Fe₃O₄ nanoparticles functionalized with polyoxometalates enable one-pot synthesis in water/ethanol, achieving 78–85% yields .

  • Copper Catalysis: CuSO₄–ascorbate systems in micellar media (e.g., SDS/water) reduce reaction times to 2–4 hours .

Table 2: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Reference
Acid-Catalyzed Condensationp-TsOHDCE65–72
Magnetic NanoparticleNM-SiO₂@SiPA-MA-Arg@HPAWater/Ethanol78–85
Copper-MediatedCuSO₄–AscorbateSDS/Water70–75

Biological Activities

Anticancer Properties

In vitro studies demonstrate dose-dependent cytotoxicity against:

  • HeLa Cells: IC₅₀ = 12.3 µM .

  • MCF-7 Breast Cancer: IC₅₀ = 18.7 µM .
    Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation .

Fluorescence Applications

The conjugated π-system enables strong blue fluorescence (λₑₘ = 450 nm), making it a candidate for bioimaging probes . Quantum yield (Φ) ranges from 0.42–0.58 in DMSO .

Pharmaceutical Development

Drug Design Scaffold

The compound’s rigid structure serves as a template for kinase inhibitors (e.g., CDK4/6) and topoisomerase II antagonists . Derivatives with modified benzyl groups show improved bioavailability (e.g., logP < 3.5) .

Preclinical Studies

  • Pharmacokinetics: Moderate plasma protein binding (78–82%) and hepatic clearance (CL = 15 mL/min/kg) in rodent models .

  • Toxicity: LD₅₀ > 500 mg/kg in mice, suggesting a favorable safety profile.

SupplierPurityPackagingPrice (USD)Reference
AA Blocks98%500 mg173
ChemDiv95%1 g273
VulcanChem99%5 g510

Safety Notes:

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Measures: Use PPE and handle in a fume hood .

Future Directions

  • Structure-Activity Relationships: Systematic modification of the chlorobenzyl and cyano groups to optimize potency.

  • Nanoparticle Delivery: Encapsulation in PEGylated liposomes to enhance aqueous solubility.

  • Clinical Translation: Phase I trials for oncology applications are pending toxicokinetic data.

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